3-acetyl-7-fluoro-2H-chromen-2-one
Overview
Description
3-acetyl-7-fluoro-2H-chromen-2-one is a chemical compound with the CAS Number: 1318770-38-5 . It has a molecular weight of 206.17 and a linear formula of C11H7FO3 . It contains a total of 23 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .
Molecular Structure Analysis
The molecular structure of 3-acetyl-7-fluoro-2H-chromen-2-one includes a total of 23 bonds; 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .Physical And Chemical Properties Analysis
3-acetyl-7-fluoro-2H-chromen-2-one has a molecular weight of 206.17 . It has a linear formula of C11H7FO3 . The compound contains a total of 23 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .Scientific Research Applications
Green Chemistry Synthesis
3-Acetyl-2H-chromen-2-one has been utilized in green chemistry applications. For example, Srikrishna and Dubey (2017) described a simple method for the one-pot reaction of 3-acetyl-2H-chromen-2-one with different heterylthiols and phenylthioureas under green conditions. This method highlights the use of poly(ethylene glycol) 600 (PEG-600) as an effective solvent, emphasizing its role in eco-friendly chemical processes (Srikrishna & Dubey, 2017).
Crystallography and Supramolecular Architecture
In crystallography, the structure of polymorphic forms of 3-acetyl-2H-chromen-2-one derivatives has been studied. For instance, Gonzalez-Carrillo et al. (2019) described a new polymorphic form of 3-acetyl-8-methoxy-2H-chromen-2-one, revealing insights into its helical supramolecular architecture through hydrogen bonds and π–π interactions (Gonzalez-Carrillo et al., 2019).
Fluorescence Quenching and Antimicrobial Properties
The fluorescence quenching mechanism of similar compounds to 3-acetyl-7-fluoro-2H-chromen-2-one has been investigated for potential applications in the medicinal and pharmaceutical fields. Koppal et al. (2022) explored the fluorescence quenching between nonfluorescent aniline and fluorophore 2-acetyl-3H-benzo[f]chromen-3-one, investigating its potential as an antimicrobial material (Koppal et al., 2022).
Solvent Polarity in Chemical Reactions
The role of solvent polarity in chemical reactions involving 3-acetyl-2H-chromen-2-one derivatives has been studied. Koppal et al. (2018) focused on the fluorescence quenching of 3-acetyl-7-(diethylamino)-2H-chromen-2-one, showing how solvent mixtures affect quenching reactions, which is crucial in understanding reaction dynamics in various solvent environments (Koppal et al., 2018).
Multicomponent Chemical Synthesis
3-Acetyl-2H-chromen-2-one is also significant in multicomponent chemical synthesis. Pavurala and Vedula (2015) reported the one-pot synthesis of Pyrazolyl Triazolo Thiadiazinyl Chromen-2-Ones from 3-acetyl-2H-chromen-2-one, demonstrating the efficiency of multicomponent reactions in creating complex molecules (Pavurala & Vedula, 2015).
Asymmetric Aldol Reaction
The asymmetric aldol reaction of 3-acetyl-2H-chromen-2-ones has been explored, showcasing the compound's relevance in producing enantioselective compounds. Abbaraju and Zhao (2014) used a bifunctional quinidine-derived urea as a catalyst for this reaction, highlighting the compound's application in creating stereochemically complex molecules (Abbaraju & Zhao, 2014).
properties
IUPAC Name |
3-acetyl-7-fluorochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c1-6(13)9-4-7-2-3-8(12)5-10(7)15-11(9)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNPARQZOFDGOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)F)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-7-fluoro-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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